molecular formula C12H16 B14640862 1-Methyl-4-(pent-2-en-2-yl)benzene CAS No. 53496-99-4

1-Methyl-4-(pent-2-en-2-yl)benzene

Cat. No.: B14640862
CAS No.: 53496-99-4
M. Wt: 160.25 g/mol
InChI Key: RMHOMGVVVOWTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(pent-2-en-2-yl)benzene (CID 54274244) is an organic compound with the molecular formula C12H16, featuring a benzene core substituted with a methyl group and a pent-2-en-2-yl chain. This specific arrangement of an unsaturated hydrocarbon side chain connected to an aromatic system makes it a valuable intermediate in organic synthesis and materials science research . Researchers utilize this compound primarily as a building block in the development of more complex organic architectures. The presence of both aromatic and alkene functionalities in the same molecule provides two distinct reactive centers, enabling participation in various chemical transformations. The compound serves as a model substrate in catalytic studies, including hydrogenation and cross-coupling reactions, where the alkene moiety can undergo selective modification while preserving the aromatic ring . Its structural features also make it relevant in polymer chemistry research, where it can be incorporated as a monomer unit or functional intermediary. This compound is provided as For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Proper storage conditions and handling procedures should be followed in accordance with laboratory safety protocols. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before use in experimental work.

Properties

CAS No.

53496-99-4

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-methyl-4-pent-2-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-4-5-11(3)12-8-6-10(2)7-9-12/h5-9H,4H2,1-3H3

InChI Key

RMHOMGVVVOWTDT-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The Friedel-Crafts alkylation is a classical method for synthesizing alkylated aromatic compounds. For 1-methyl-4-(pent-2-en-2-yl)benzene, this method involves the reaction of toluene with isoprene (2-methyl-1,3-butadiene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic carbocation generated from isoprene attacks the toluene ring, leading to alkylation at the para position due to the directing effect of the methyl group.

Optimization and Conditions

  • Catalyst Loading : AlCl₃ is used in stoichiometric amounts (1:1 molar ratio to isoprene) to ensure complete activation of the electrophile.
  • Temperature : Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to 35–60°C to complete the reaction.
  • Solvent : Anhydrous dichloromethane or ethylene dichloride is employed to stabilize the carbocation intermediate.

Challenges and Byproducts

A major limitation of this method is carbocation rearrangement, which can yield undesired ortho-substituted products or polyalkylated derivatives. To mitigate this, slow addition of isoprene and strict temperature control are critical. Typical yields range from 60% to 75% after purification via vacuum distillation.

Catalytic Dehydrogenation of p-Menthane

Industrial-Scale Synthesis

Dehydrogenation of p-menthane (1-isopropyl-4-methylcyclohexane) is the preferred industrial method due to its high efficiency and scalability. This process involves the removal of hydrogen atoms from p-menthane over a transition metal catalyst, such as palladium (Pd) or platinum (Pt), supported on alumina.

Reaction Conditions

  • Catalyst : Pd/C (5% loading) at 250–300°C under reduced pressure (10–15 bar).
  • Yield : Exceeds 85% with minimal side products, primarily due to the selectivity of the catalyst.
  • Byproducts : Trace amounts of o-cymene and limonene may form but are removed via fractional distillation.

Advantages Over Friedel-Crafts

This method avoids carbocation rearrangements and offers superior regioselectivity. Additionally, p-menthane is readily available from turpentine oil, making the process cost-effective for large-scale production.

Comparative Analysis of Synthesis Methods

Parameter Friedel-Crafts Alkylation Catalytic Dehydrogenation
Starting Materials Toluene, isoprene p-Menthane
Catalyst AlCl₃ Pd/C or Pt/C
Temperature Range 0–60°C 250–300°C
Yield 60–75% 85–90%
Byproducts Ortho isomers, polyalkylated compounds Limonene, o-cymene
Industrial Applicability Limited due to carbocation issues High scalability and efficiency

Reaction Mechanisms

Friedel-Crafts Alkylation Mechanism

  • Electrophile Generation : AlCl₃ polarizes the C-Cl bond in isoprene, forming a carbocation (CH₂=C(CH₃)-CH₂⁺).
  • Aromatic Substitution : The carbocation attacks the para position of toluene, facilitated by the methyl group’s electron-donating effect.
  • Deprotonation : A base (e.g., AlCl₄⁻) abstracts a proton, restoring aromaticity and forming the product.

Dehydrogenation Mechanism

  • Adsorption : p-Menthane adsorbs onto the catalyst surface.
  • C-H Bond Cleavage : Sequential removal of hydrogen atoms from adjacent carbons forms the double bond.
  • Desorption : The product desorbs, regenerating the catalyst.

Industrial Production Considerations

Catalyst Regeneration

Pd/C catalysts are regenerated via calcination at 500°C in air to remove carbon deposits, extending their lifespan to over 50 cycles.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pent-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: p-Cymene hydroperoxide, p-cymene alcohol, p-cymene ketone.

    Reduction: p-Menthane.

    Substitution: Nitro-p-cymene, sulfo-p-cymene, halo-p-cymene.

Scientific Research Applications

1-Methyl-4-(pent-2-en-2-yl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and cosmetics.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among analogs lie in the substituent’s chain length, branching, and double bond position. Below is a comparative analysis:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-Methyl-4-(pent-2-en-2-yl)benzene Pent-2-en-2-yl (branched) C₁₂H₁₆* ~160.26* Hypothesized higher hydrophobicity N/A
1-Methyl-4-(prop-1-en-2-yl)benzene (p-cymenene) Prop-1-en-2-yl (isopropenyl) C₁₀H₁₂ 132.21 Volatile in avocado oil; ripening marker
1-Methyl-4-isopropylbenzene Isopropyl C₁₀H₁₄ 134.22 Common in pyrolysis products
1-Methyl-4-(1-methyl-2-propenyl)-benzene 1-Methyl-2-propenyl C₁₁H₁₄ 146.23 Detected in metabolic studies

*Calculated based on analogous structures.

Key Observations:
  • Chain Length and Branching: Longer chains (e.g., pentenyl vs.
  • Double Bond Position : The pent-2-en-2-yl group’s internal double bond may enhance stability compared to terminal alkenes (e.g., p-cymenene) .

Physical and Chemical Properties

  • Volatility : Shorter-chain analogs like p-cymenene (C₁₀H₁₂) are more volatile and detected in essential oils, whereas longer chains (e.g., pentenyl) likely exhibit lower vapor pressures .
  • Solubility : Increased alkyl/alkenyl chain length reduces water solubility; all analogs are hydrophobic .
  • Stability : Allylic positions (e.g., in p-cymenene) are prone to oxidation, forming hydroperoxides or ketones .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-4-(pent-2-en-2-yl)benzene, and what factors influence the choice of catalyst?

  • Methodology : Cross-coupling reactions, such as Kumada or Suzuki couplings, are widely used. For example, 1-methoxy-4-(penta-1,3-dien-1-yl)benzene (a structural analog) is synthesized via palladium-catalyzed coupling of aryl halides with Grignard reagents . Catalyst selection (e.g., Pd(PPh₃)₄ vs. Ni-based systems) depends on substrate compatibility and stereochemical requirements. Solvent polarity and temperature optimization are critical for yield and selectivity.
  • Key Considerations : Air-sensitive catalysts require inert atmospheres, and reaction monitoring via TLC or GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing structural isomerism in this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and double-bond geometry. For example, coupling constants in ¹H NMR (e.g., J=1016HzJ = 10-16 \, \text{Hz} for trans alkenes) distinguish E/Z isomers .
  • IR Spectroscopy : C=C stretching vibrations (~1650 cm⁻¹) and aryl C-H bends confirm unsaturated bonds and substitution patterns .
    • Data Interpretation : Integration of NMR peaks and DEPT-135 experiments resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in stereochemical assignments for derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict NMR chemical shifts and coupling constants, which are compared to experimental data. For instance, PDB-based docking models (e.g., PDB 3HKC) validate steric interactions in stereoisomers .
  • Case Study : Inconsistent NOESY correlations for pentadienyl substituents were resolved using molecular dynamics simulations to confirm the E-configuration .

Q. What strategies reconcile contradictory results between HPLC purity assessments and NMR data?

  • Methodology :

  • HPLC-MS : Detects low-level impurities (e.g., oxidation byproducts) that NMR might miss due to sensitivity limits. Adjust mobile phase composition (e.g., methanol/buffer ratios) to improve peak resolution .
  • Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) to quantify purity independently, cross-validating HPLC results .
    • Statistical Analysis : ANOVA and Fisher’s PLSD post-hoc tests identify significant discrepancies, with p<0.05p < 0.05 indicating systematic errors .

Q. How can reaction conditions be optimized to minimize hazardous byproducts during synthesis?

  • Methodology :

  • Green Chemistry Principles : Replace halogenated solvents with ethanol/water mixtures. Continuous flow reactors reduce waste generation compared to batch processes .
  • Byproduct Analysis : GC-MS identifies toxic intermediates (e.g., brominated side products), guiding catalyst tuning or stoichiometric adjustments .
    • Safety Protocols : Waste segregation and collaboration with certified disposal agencies ensure compliance with environmental regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.